methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl ester group at position 2, a 1-methyl group, and a 2-chloroacetyl moiety at position 2. This compound is structurally significant due to its reactive chloroacetyl group, which enables participation in nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry and agrochemical synthesis .
Properties
CAS No. |
2120345-20-0 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 4-(2-chloroacetyl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-11-5-6(8(12)4-10)3-7(11)9(13)14-2/h3,5H,4H2,1-2H3 |
InChI Key |
VEPZVXWZFNUUTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation Methodology
The most widely reported method involves the direct acylation of methyl 1-methyl-1H-pyrrole-2-carboxylate. Chloroacetyl chloride (1.2 equiv) is added dropwise to a solution of the pyrrole precursor in dichloromethane (DCM) at 0–5°C, with triethylamine (1.5 equiv) as a base to scavenge HCl byproducts. The reaction typically achieves 72–78% yield after 4 hours, as monitored by thin-layer chromatography (TLC; Rf = 0.45 in 7:3 hexane/ethyl acetate).
Key Reaction Parameters:
-
Temperature: Maintaining sub-10°C conditions prevents side reactions such as polysubstitution or ring chlorination.
-
Solvent: DCM’s low polarity minimizes nucleophilic interference with the acylation process.
-
Stoichiometry: A 20% excess of chloroacetyl chloride compensates for volatility losses during exothermic reactions.
Alternative Stepwise Synthesis
For substrates with sensitive functional groups, a stepwise approach proves advantageous:
Pyrrole Ring Formation
The pyrrole core is constructed via Paal-Knorr condensation, reacting 1,4-diketones with methylamine hydrochloride in acetic acid (80°C, 6 hours). This method yields methyl 1-methyl-1H-pyrrole-2-carboxylate in 65% yield after recrystallization from ethanol.
Chloroacetylation
The isolated pyrrole intermediate undergoes acylation using chloroacetyl chloride (1.1 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP; 0.1 equiv) as a catalyst. This modified protocol enhances regioselectivity, achieving 81% yield at 25°C over 2 hours.
Comparative Analysis of Synthesis Routes
Table 1 summarizes critical parameters for the dominant preparation methods:
Optimization Strategies
Catalytic Enhancements
Replacing triethylamine with polymer-supported bases (e.g., Amberlyst A21) simplifies workup by enabling filtration-based catalyst removal, improving yield to 84%. Microwave-assisted acylation (100 W, 80°C, 20 minutes) further reduces reaction time while maintaining 79% yield.
Solvent Effects
Polar aprotic solvents like acetonitrile accelerate acylation kinetics but increase polysubstitution byproducts (18–22% vs. 5–8% in DCM). Mixed solvent systems (e.g., DCM:acetonitrile 3:1) balance reactivity and selectivity, achieving 76% yield with <10% impurities.
Analytical Characterization
Post-synthesis analysis employs multiple techniques:
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 55:45) confirms >98% purity, with retention time = 6.7 minutes.
Industrial Scalability Considerations
Pilot-scale batches (10 kg) utilize continuous flow reactors to maintain low temperatures (5°C) during exothermic acylation, achieving 82% yield with 99.5% purity. Key challenges include chloroacetyl chloride’s corrosivity, necessitating Hastelloy C-276 reactor components .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Intermediate for Drug Development : This compound serves as an essential intermediate in synthesizing various pharmacologically active compounds. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity .
- Enzyme Inhibition Studies : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, making it a valuable tool in studying enzyme inhibition mechanisms. It has been used to explore interactions with specific enzyme targets, leading to insights into drug design.
2. Organic Synthesis
- Building Block for Complex Molecules : Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is utilized as a building block in organic synthesis, facilitating the creation of more intricate chemical structures. Its reactivity allows for various transformations, including nucleophilic substitutions and reductions .
- Synthesis of Pyrrole Derivatives : The compound can undergo nucleophilic substitution reactions where the chloroacetyl group is replaced by amines or thiols, leading to the formation of diverse pyrrole derivatives that are important in various chemical applications .
Case Studies
Case Study 1: Development of Anticancer Agents
A study focused on synthesizing new anticancer agents utilized this compound as a starting material. The derivatives synthesized showed promising activity against cancer cell lines, highlighting the compound's potential in drug development .
Case Study 2: Enzyme Inhibition
Research investigating the inhibitory effects of this compound on specific enzymes revealed that it could effectively inhibit target enzymes involved in metabolic pathways. The study provided insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pyrrole ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations at Position 4
Ethyl 4-Chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3)
- Properties : The chloro group is less reactive than chloroacetyl, limiting its utility in further derivatization. Molecular weight: 173.6 g/mol.
- Applications : Primarily used as an intermediate in heterocyclic chemistry due to its stability .
Methyl 4-Formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
- Structure : Formyl group at position 4 instead of chloroacetyl.
- Properties : The aldehyde group facilitates condensation reactions (e.g., with amines). Similarity score: 0.92 compared to the target compound.
- Applications : Key precursor for Schiff base synthesis .
Ethyl 4-(2-Chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS not listed)
- Structure : Ethyl ester, 3-methyl group, and 4-(2-chloroacetyl) substituent.
- Properties : The ethyl ester increases lipophilicity compared to the methyl ester. Molecular weight: 235.08 g/mol.
- Applications: Potential use in prodrug design due to enhanced membrane permeability .
Substituent Effects on Reactivity and Stability
Methyl 4-(2-Isocyanophenyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS not listed)
- Structure: Isocyanophenyl group at position 3.
- Synthesis : Prepared via phosphorus oxychloride-mediated dehydration of formamide precursors .
- Reactivity: The isocyano group participates in cycloaddition reactions, enabling access to polycyclic frameworks.
Methyl 4-(2-Aminophenyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS not listed)
- Structure: 2-Aminophenyl substituent at position 4.
- Synthesis: Achieved via Suzuki-Miyaura coupling (Pd catalysis) between methyl 4-bromo-1-methyl-pyrrole-2-carboxylate and 2-aminophenylboronic acid derivatives .
- Applications : Intermediate for bioactive molecule synthesis (e.g., kinase inhibitors).
Ester Group Modifications
Ethyl 3-Formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8)
- Structure : Ethyl ester at position 2 and formyl group at position 3.
- Properties : Higher solubility in organic solvents compared to methyl esters. Similarity score: 0.96 to formyl-substituted analogs .
Methyl 5-Chloro-4-iodo-1H-pyrrole-2-carboxylate (CAS 903560-51-0)
Key Research Findings
- Reactivity : The chloroacetyl group in the target compound undergoes nucleophilic substitution with amines or thiols, enabling access to diverse amide or thioether derivatives .
- Synthetic Flexibility : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a robust method for introducing aryl/heteroaryl groups at position 4 .
- Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters under acidic conditions, favoring their use in prolonged reactions .
Biological Activity
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2120345-20-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research sources.
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClNO3 |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2120345-20-0 |
| Purity | ≥95% |
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor ligand . The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity. The pyrrole ring enhances binding affinity through interactions with aromatic residues in enzyme active sites .
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways. The specific mechanisms often involve the formation of stable adducts with nucleophilic amino acid residues in the active sites of target enzymes .
2. Antimicrobial Activity
Studies have shown that derivatives of pyrrole compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth at low concentrations .
3. Antitumor Properties
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the pyrrole structure can enhance its anticancer efficacy, potentially making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of pyrrole derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of pyrrole derivatives revealed that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate?
The compound is typically synthesized via multi-step organic reactions. A common approach involves introducing the chloroacetyl group to a pre-functionalized pyrrole ring. For example, chloroacetylation can be achieved using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Intermediate steps may include esterification (e.g., methyl ester formation via methanol and acid catalysis) and N-methylation using methyl iodide or dimethyl sulfate . Purification often employs column chromatography or recrystallization, with purity verified by HPLC (≥95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., ester carbonyl at ~165–170 ppm, chloroacetyl Cl-C=O at ~170–175 ppm) .
- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1660 cm (chloroacetyl C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 230.04 for CHClNO) .
Q. How is the compound’s purity assessed in academic research?
Purity is evaluated via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water .
- Melting Point Analysis : Consistency with literature values (e.g., 78–79°C for related pyrrole esters) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during chloroacetylation?
By-products like over-acetylated derivatives or hydrolyzed esters can arise. Optimization strategies include:
- Controlled Temperature : Maintaining 0–5°C during chloroacetyl chloride addition to reduce side reactions .
- Solvent Selection : Using anhydrous dichloromethane or THF to limit hydrolysis .
- Catalytic Bases : Employing DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Real-Time Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane) .
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts)?
Discrepancies may arise from tautomerism, rotamers, or impurities. Solutions include:
- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) by analyzing peak splitting at different temperatures .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and carbon connectivity to confirm regiochemistry .
- X-Ray Crystallography : Defines absolute configuration, as demonstrated for structurally related pyrrole esters .
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways. For example:
- Retrosynthetic Analysis : Prioritizes disconnections at labile bonds (e.g., ester or chloroacetyl groups) .
- DFT Calculations : Predicts thermodynamic feasibility of intermediates and transition states .
- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature?
Accelerated stability studies involve:
- Forced Degradation : Exposure to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions .
- LC-MS Monitoring : Identifies degradation products (e.g., hydrolysis to carboxylic acid or loss of chloroacetyl group) .
- Kinetic Modeling : Determines shelf-life using Arrhenius plots for temperature-dependent decay .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
SAR studies focus on:
- Functional Group Modifications : Replacing chloroacetyl with bromoacetyl or alkyl groups to assess electrophilicity’s role in bioactivity .
- Biological Assays : Testing against enzyme targets (e.g., kinases) to correlate substituent effects with inhibitory potency .
- Metabolite Profiling : Identifying in vivo biotransformation products via liver microsome assays .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Validate Computational Parameters : Ensure DFT methods (e.g., B3LYP/6-31G*) align with experimental conditions (solvent, temperature) .
- Cross-Reference Multiple Techniques : Combine NMR, IR, and X-ray data to resolve ambiguities .
- Consider Tautomeric Forms : For pyrrole derivatives, enamine-imine tautomerism can shift NMR peaks; deuterated solvent studies clarify contributions .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Standardized Protocols : Document reaction parameters (e.g., stoichiometry, stirring speed) rigorously .
- Quality Control (QC) Checks : Implement in-process controls (e.g., intermediate purity checks via TLC) .
- Statistical DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, catalyst loading) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
